![molecular formula C12H15FN2O5S B2519798 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine CAS No. 2418708-42-4](/img/structure/B2519798.png)
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is a pyridine-based compound that has garnered attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is not well-understood. However, studies have suggested that it may act as a nucleophile and react with various electrophilic species.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine. However, studies have suggested that it may have potential as a tool for studying protein-protein interactions and may have applications in the development of fluorescent probes for imaging cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One potential advantage of using 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine in lab experiments is its potential as a tool for studying protein-protein interactions. Additionally, its use in the synthesis of fluorescent probes for imaging cellular processes may provide a useful tool for researchers. However, limitations include its limited availability and the lack of information on its mechanism of action and potential side effects.
Direcciones Futuras
For research related to 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine may include further investigation of its mechanism of action and potential applications in the development of fluorescent probes for imaging cellular processes. Additionally, its potential as a tool for studying protein-protein interactions may warrant further exploration. Further research may also focus on developing improved synthesis methods for this compound and exploring its potential limitations and side effects.
Métodos De Síntesis
The synthesis of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been described in a few studies. One method involves the reaction of 5-aminopyridine-3-sulfonic acid with 2-methyloxan-4-yl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with sulfur trioxide and triethylamine to yield the final compound.
Aplicaciones Científicas De Investigación
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been studied for its potential applications in various scientific research fields. One study investigated its use as a reagent for the synthesis of pyridine-based compounds with potential biological activity. Another study explored its use in the synthesis of fluorescent probes for imaging cellular processes. Additionally, this compound has been studied for its potential as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
3-fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-8-4-10(2-3-19-8)15-12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-8,10H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLRNTBZKBNPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

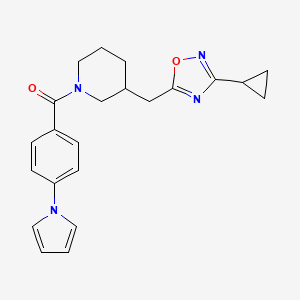
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
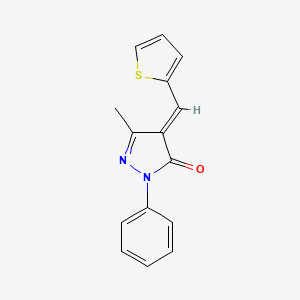
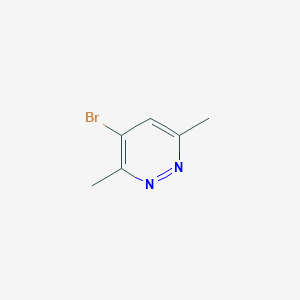
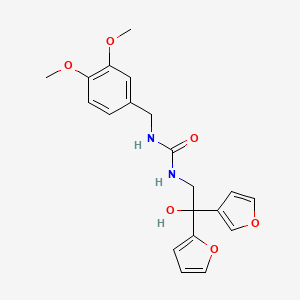
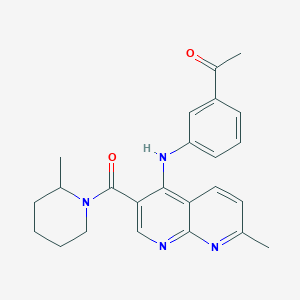
![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)
![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)
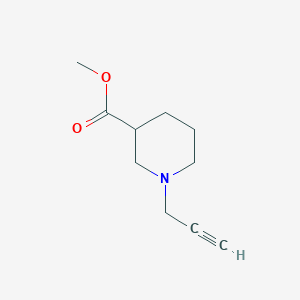
![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)
![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)
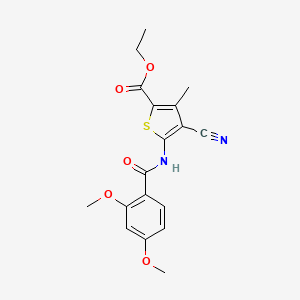
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)